molecular formula C17H20N2O3S2 B2536868 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921898-04-6

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2536868
CAS No.: 921898-04-6
M. Wt: 364.48
InChI Key: QOMGYYOXAUUOOA-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound designed for research applications in medicinal chemistry and pharmacology. It features a molecular structure that incorporates both 1,2,3,4-tetrahydroisoquinoline and thiophene moieties, a design motif found in biologically active molecules targeting the central nervous system. Similar structural frameworks are investigated as ligands for various neurologic targets . The presence of the sulfonyl group can influence the molecule's electronic properties and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for in vitro screening assays to explore new therapeutic areas. Its primary value lies in its potential to help scientists understand cellular pathways and identify new targets for diseases. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's environmental, health, and safety guidelines.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGYYOXAUUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:

  • Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.

  • Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

  • Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.

  • Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.

Industrial Production Methods: Scaling up requires robust methods:

  • Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.

  • Use of automated parallel synthesizers for optimizing amide coupling conditions.

  • Purification by preparative HPLC or crystallization ensures the compound’s purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.

  • Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.

  • Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.

  • Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.

Major Products Formed

  • Thiophene-S-oxides

  • Sulfoxide and sulfide derivatives

  • Various substituted derivatives at the ethyl group position.

Scientific Research Applications

Chemistry

  • As a synthetic intermediate in the preparation of more complex organic molecules.

  • Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.

Biology

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine

  • Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.

Industry

  • As a precursor in the manufacture of specialty chemicals and advanced materials.

  • Potential use in the synthesis of novel polymers and electronic materials.

Mechanism of Action

The compound exhibits its effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.

  • Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on core scaffolds, functional groups, and synthetic strategies.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula Notable Properties Ref.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide 3,4-Dihydroisoquinoline + thiophene-acetamide Sulfonyl, thiophene, acetamide C₁₉H₂₁N₃O₃S₂ Potential ACE2 targeting; sulfonyl enhances solubility
(R)-N-(6-Bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4f) Benzo[d]thiazole + 3,4-dihydroisoquinoline Bromobenzothiazole, acetamide C₂₄H₂₁BrN₃OS High purity (100%), melting point: 254.3–255.9°C
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetamide Bromoacetyl, acetylthiophene C₇H₆BrNO₂S Versatile intermediate for thiophene derivatives; characterized by ¹H/¹³C NMR
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Phenyl ether + sulfonamide Sulfonamide, dimethoxyphenyl C₂₂H₃₀N₂O₆S ACE2 docking score: -5.51 kcal/mol
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide 3,4-Dihydroisoquinoline + thiophene Propionamide (vs. acetamide) C₁₈H₂₁N₃OS Lacks sulfonyl group; molecular weight: 314.4 g/mol

Key Findings:

Functional Group Impact: The sulfonyl group in the target compound distinguishes it from analogs like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide , which lacks this moiety. Sulfonyl groups enhance polarity and may improve binding to targets like ACE2 . Thiophene-acetamide derivatives (e.g., ) exhibit distinct spectroscopic profiles (¹H NMR δ 2.5–3.5 ppm for acetamide protons) compared to benzothiazole-isoquinoline analogs .

Synthetic Strategies: The target compound’s synthesis likely involves sulfonylation of a dihydroisoquinoline precursor, contrasting with benzothiazole-isoquinoline derivatives (e.g., 4a-4p), which are synthesized via nucleophilic substitution of chloroacetamides with tetrahydroisoquinolines . Thiophene-containing analogs () are synthesized via direct amidation of acetylthiophene intermediates, yielding high-purity products (>90%) .

Physicochemical Properties: Benzothiazole-isoquinoline derivatives (e.g., 4b, 4d) exhibit high melting points (240–260°C) due to rigid aromatic cores, whereas thiophene-acetamide analogs may have lower melting points due to conformational flexibility . The sulfonyl group in the target compound likely increases aqueous solubility compared to non-sulfonylated analogs .

Bromobenzothiazole-isoquinoline derivatives (e.g., 4f) demonstrate high purity and stability, underscoring the importance of halogen substituents in optimizing pharmacokinetics .

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